REACTION_CXSMILES
|
O=[C:2]([CH3:16])[CH:3]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][C:5]([O:7]C)=[O:6].S(=O)(=O)(O)O>C(OC(=O)C)(=O)C>[C:11]([C:10]1[O:15][C:2]([CH3:16])=[C:3]([CH2:4][C:5]([OH:7])=[O:6])[N:9]=1)([CH3:14])([CH3:13])[CH3:12]
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Name
|
Methyl 4-oxo-3-pivaloylaminovalerate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(CC(=O)OC)NC(C(C)(C)C)=O)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The acetic anhydride was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into 50 ml of ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ethyl ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
STIRRING
|
Details
|
the oily residue (2.5 g) was stirred in a mixture of ethanol (13 ml) and 2N sodium hydroxide (13 ml) at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ethyl ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was treated with hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |